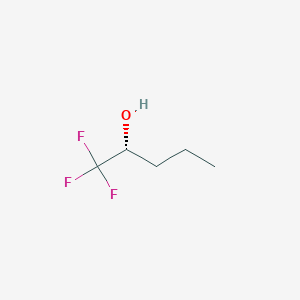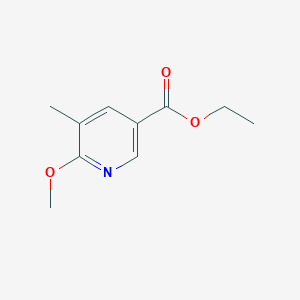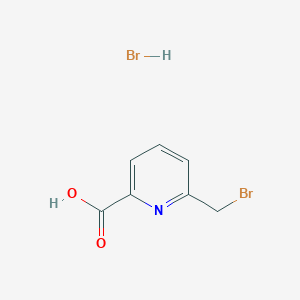
(2R)-1,1,1-Trifluoropentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1,1,1-Trifluoropentan-2-ol, also known as 2-trifluoropentanol (TFPA), is a fluorinated alcohol with a wide range of applications in both industrial and scientific research. TFPA has become an increasingly popular reagent due to its low toxicity, high reactivity, and low cost. It is used as a solvent, a reactant, and a catalyst in various reactions, and its unique properties have enabled researchers to explore a variety of new applications. In
Wissenschaftliche Forschungsanwendungen
TFPA has been used in a variety of scientific research applications. It has been used as a solvent for a range of reactions, including nucleophilic aromatic substitution and Grignard reactions. It has also been used as a catalyst in the synthesis of complex molecules, such as natural products and pharmaceuticals. In addition, TFPA has been used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.
Wirkmechanismus
TFPA is a polar compound, and its unique properties enable it to act as a solvent, a reactant, and a catalyst in various reactions. Its polar nature allows it to act as a solvent for a range of organic and inorganic compounds, and its low toxicity and low cost make it an ideal choice for many applications. As a reactant, TFPA can act as an electrophile or a nucleophile, depending on the reaction conditions. As a catalyst, TFPA can facilitate the formation of new bonds between molecules, and it can also accelerate the rate of a reaction.
Biochemical and Physiological Effects
TFPA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that TFPA can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, TFPA has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that TFPA may have potential therapeutic applications in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TFPA has a number of advantages for lab experiments. It is a low-toxicity, low-cost reagent, and it is readily available. It is also a highly reactive reagent, and it can be used in a variety of reactions. However, TFPA also has some limitations. It is a volatile compound, and it can be difficult to handle. In addition, it can react with some other compounds, and it can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
TFPA has a wide range of potential applications in both industrial and scientific research. In the future, TFPA could be used as a solvent for the synthesis of complex molecules, such as natural products and pharmaceuticals. It could also be used as a catalyst in the synthesis of fluorinated polymers and surfactants. In addition, TFPA could be used in the development of new therapeutic agents for the treatment of neurological disorders. Finally, TFPA could be used as an inhibitor of acetylcholinesterase, which could have potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
Synthesemethoden
TFPA is synthesized from 1,1,1-trifluoro-2-bromopentane and sodium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by evaporation of the solvent. The reaction can be carried out at room temperature, and the reaction time is typically between 20-30 minutes. The yield of the reaction is usually high, and the product is usually of high purity.
Eigenschaften
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)

